6-Ethoxyquinoline-2-carboxylic acid
Description
6-Ethoxyquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with an ethoxy group (-OC₂H₅) at position 6 and a carboxylic acid (-COOH) at position 2. The quinoline core’s conjugated π-system enables electron-rich interactions, making it valuable in organic electronics and pharmaceutical design . The carboxylic acid group facilitates further derivatization, such as esterification or amide formation, enhancing its utility as a synthetic intermediate . Its applications span pharmaceuticals, materials science, and fine chemical production, as highlighted by companies offering custom synthesis and API development .
Properties
CAS No. |
104116-70-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.224 |
IUPAC Name |
6-ethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-9-4-6-10-8(7-9)3-5-11(13-10)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
XDFMALMAIWXTNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |
Synonyms |
Quinaldic acid, 6-ethoxy- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxyquinoline Derivatives
- Example: Methyl 6-methoxy-2-arylquinoline-4-carboxylate ().
- Methoxy derivatives are studied as P-glycoprotein inhibitors, suggesting ethoxy analogs may exhibit modified bioactivity due to increased steric bulk and lipophilicity .
6-Hydroxyquinoline-2-carboxylic Acid
- Synthesis: Prepared via demethylation of 6-methoxyquinoline using oxidizing agents like 3-chlorobenzoperoxoic acid .
- Key Differences : The hydroxyl (-OH) group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to ethoxy derivatives .
6-Chloro Substituents
- Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().
- Key Differences: Chloro (-Cl) is electron-withdrawing, reducing electron density in the quinoline ring. This contrasts with ethoxy’s electron-donating nature, which may enhance π-π stacking in organic electronics .
6-Sulfamoyl Derivatives
- Example: 6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid ().
Carboxylic Acid Position Variations
Position 4 Carboxylic Acid
- Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().
- Impact: Position 4 carboxylic acid may reduce conjugation with the quinoline ring compared to position 2, affecting electronic properties and intermolecular interactions .
Position 3 Carboxylic Acid
- Example: 6-Chloro-2-methylquinoline-3-carboxylic acid ().
- Impact : Alters acidity (pKa) and derivative formation pathways, influencing biological activity and synthetic utility .
Multi-Substituted Derivatives
4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid () features alkoxy groups at positions 4, 6, and 7, enhancing lipophilicity and steric complexity. This contrasts with the simpler substitution pattern of 6-ethoxy-2-carboxylic acid, which may prioritize synthetic accessibility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
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